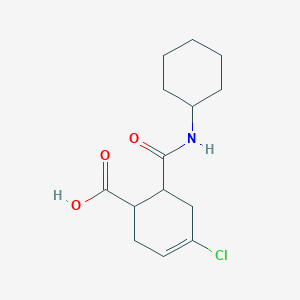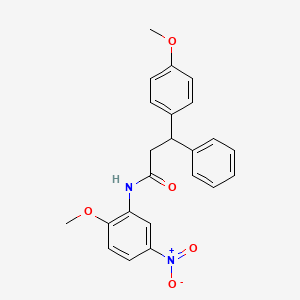![molecular formula C20H21NO3 B4055107 4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4055107.png)
4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
説明
The compound “4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one” is a quinolin-2-one derivative . Quinolin-2-one and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives has been reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The discussed methods are practical and quite meaningful for both scientific research and industrial applications .科学的研究の応用
Macromolecular Adduct Formation and Metabolism
Research on heterocyclic amines, like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has shown their formation during the cooking of meat and fish and their carcinogenic potential in rats and mice. Studies utilizing accelerator mass spectrometry (AMS) have been pivotal in understanding the dosimetry of protein and DNA adduct formation by low doses of such compounds in both rodents and humans. These findings highlight the differences in metabolite profiles and adduct levels between species, indicating the complexity of extrapolating rodent model data to humans (Turteltaub et al., 1999).
Xenobiotic Metabolizing Gene Variants and Cancer Risk
Investigations into the risk of prostate cancer have explored the relationship between dietary intake of heterocyclic amines (HCAs) from cooked meats and genetic variants in genes involved in HCA metabolism. These studies provide insights into how genetic differences in the metabolism of carcinogens can influence cancer risk, underscoring the importance of considering individual genetic variability in risk assessments and the development of personalized dietary recommendations to mitigate cancer risk (Koutros et al., 2009).
Anticoagulant Effects and Platelet Activation
Research on novel anticoagulants, such as MD 805, offers insights into the development of safer and more effective anticoagulation therapies for patients undergoing maintenance hemodialysis. These studies focus on the compound's ability to inhibit platelet activation without causing significant increases in proteins released as a result of platelet activation, which could lead to improved patient outcomes and reduced complications associated with hemodialysis (Matsuo et al., 1986).
Biotransformation and Maternal Transfer of Contaminants
Research on synthetic phenolic antioxidants (SPAs) and their major transformation products (TPs) in pregnant women highlights the need for a deeper understanding of human exposure to synthetic chemicals and their potential effects on prenatal development. This body of work emphasizes the significance of monitoring the presence of SPAs and TPs in the maternal-placental-fetal unit, contributing to the broader field of environmental health sciences and the development of strategies to mitigate exposure to potentially harmful compounds (Du et al., 2019).
将来の方向性
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave us a clear direction for future research . Developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-8-4-7-14(20(18)24-2)15-11-19(22)21-17-10-13-6-3-5-12(13)9-16(15)17/h4,7-10,15H,3,5-6,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDWRDFGZDBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4055024.png)
![2-methyl-4-[3-nitro-4-(piperidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4055030.png)
![9-[3-(benzylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4055044.png)
![1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine;dihydrochloride](/img/structure/B4055046.png)


![1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one](/img/structure/B4055063.png)
![1-(4-methoxyphenyl)-2-[1-methyl-2-(2-thienyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethanol](/img/structure/B4055065.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4055084.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4055091.png)

![2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4055116.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4055117.png)
